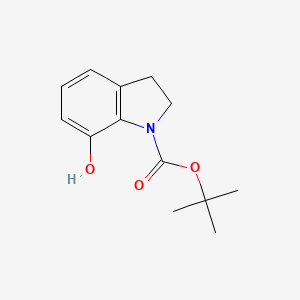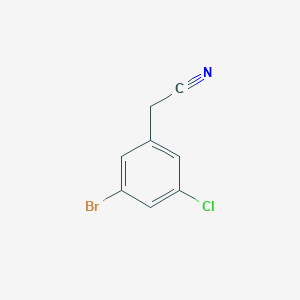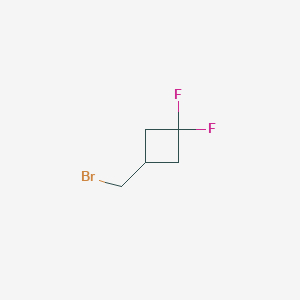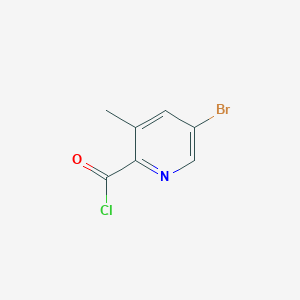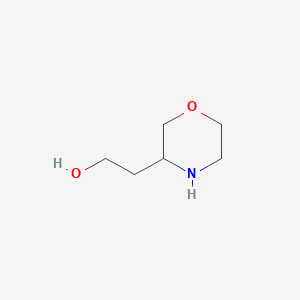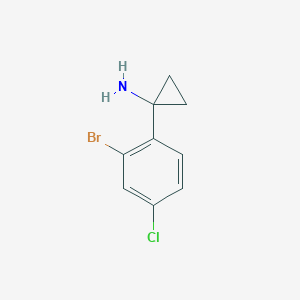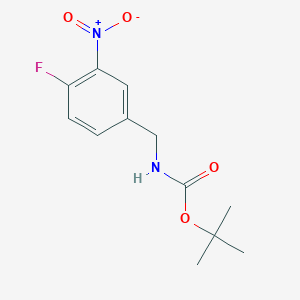
4-氟-3-硝基苄基叔丁基氨基甲酸酯
描述
Tert-butyl 4-fluoro-3-nitrobenzylcarbamate is a chemical compound with the CAS Number: 885280-67-1. It has a molecular weight of 270.26 . The IUPAC name for this compound is tert-butyl 4-fluoro-3-nitrobenzylcarbamate .
Molecular Structure Analysis
The InChI code for Tert-butyl 4-fluoro-3-nitrobenzylcarbamate is 1S/C12H15FN2O4/c1-12(2,3)19-11(16)14-7-8-4-5-9(13)10(6-8)15(17)18/h4-6H,7H2,1-3H3,(H,14,16) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
Tert-butyl 4-fluoro-3-nitrobenzylcarbamate is a solid at room temperature. The compound should be stored at a temperature between 2-8°C .科学研究应用
氟化苯基叔丁基硝酰自由基的合成
该化合物用于合成氟化苯基叔丁基硝酰自由基。由于存在氟原子,这些硝酰自由基对于创造具有独特性质的功能材料和药物很重要。 该过程包括用叔丁胺取代多氟芳烃中的氟原子,然后氧化以生成硝酰自由基 .
铜-硝酰自由基配合物的开发
4-氟-3-硝基苄基叔丁基氨基甲酸酯与六氟乙酰丙酮铜的相互作用会导致铜-硝酰自由基配合物的形成。 这些配合物因其磁性而受到研究,特别是对于分子磁性领域中宝贵的分子内铁磁交换相互作用 .
药物应用
由于其结构特征,该化合物在药物中具有潜在的应用。 它可以用作各种药物合成的前体,尤其是那些需要氟化芳族组分来增强其药代动力学性质的药物 .
材料科学
在材料科学中,4-氟-3-硝基苄基叔丁基氨基甲酸酯可用于改变材料的表面性质。 引入氟化基团可以导致开发出对溶剂、油和其他化学物质具有改进的耐受性的材料 .
有机合成
该化合物在有机合成中用作构建单元,特别是在构建复杂分子方面。 其反应性硝基和保护性叔丁基使其成为多种合成路径的多功能试剂 .
分析化学
在分析化学中,4-氟-3-硝基苄基叔丁基氨基甲酸酯的衍生物可以用作各种色谱或光谱方法中的标准品或试剂,帮助检测和量化复杂分子 .
农药研究
该化合物的氟化芳族部分通常存在于农药中。 它可用于合成具有潜在农药或除草剂应用的新化合物,利用氟化芳族体系的生物活性 .
环境化学
最后,对氟化化合物环境归宿的研究包括研究4-氟-3-硝基苄基叔丁基氨基甲酸酯等衍生物。 了解它们在环境因素中的分解和相互作用对于评估其对生态系统的影响至关重要 .
作用机制
Tert-butyl 4-fluoro-3-nitrobenzylcarbamate acts as an electron-withdrawing group, which means that it can bind to certain molecules and cause them to become more stable. This makes it an ideal reagent for synthetic and analytical chemistry. In addition, Tert-butyl 4-fluoro-3-nitrobenzylcarbamate can bind to certain amino acids, allowing it to be used to detect the presence of these amino acids in a sample.
Biochemical and Physiological Effects
Tert-butyl 4-fluoro-3-nitrobenzylcarbamate has a variety of biochemical and physiological effects. It can bind to certain molecules and cause them to become more stable. In addition, Tert-butyl 4-fluoro-3-nitrobenzylcarbamate can bind to certain amino acids, allowing it to be used to detect the presence of these amino acids in a sample. It can also interact with certain enzymes, leading to changes in their activity. Finally, Tert-butyl 4-fluoro-3-nitrobenzylcarbamate can interact with certain hormones, leading to changes in their levels in the body.
实验室实验的优点和局限性
Tert-butyl 4-fluoro-3-nitrobenzylcarbamate has a number of advantages for use in lab experiments. It is a highly reactive compound, meaning that it can be used in a variety of reactions. It is also relatively stable, meaning that it can be stored for long periods of time without degrading. Finally, it is relatively inexpensive, making it an ideal reagent for synthetic and analytical chemistry. However, Tert-butyl 4-fluoro-3-nitrobenzylcarbamate does have some limitations. It is toxic, meaning that it should be handled with caution. In addition, it can cause skin and eye irritation, so it should be used with proper safety equipment.
未来方向
There are a number of potential future directions for the use of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate in scientific research. One potential direction is the development of new methods of synthesis. This could allow for the production of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate in larger quantities and at lower costs. Another potential direction is the development of new analytical techniques using Tert-butyl 4-fluoro-3-nitrobenzylcarbamate. This could allow for the detection of more complex molecules, such as proteins and hormones. Finally, further research into the biochemical and physiological effects of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate could lead to the development of new therapeutic compounds.
安全和危害
属性
IUPAC Name |
tert-butyl N-[(4-fluoro-3-nitrophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(16)14-7-8-4-5-9(13)10(6-8)15(17)18/h4-6H,7H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMNFPXJSFBABQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697678 | |
| Record name | tert-Butyl [(4-fluoro-3-nitrophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885280-67-1 | |
| Record name | 1,1-Dimethylethyl N-[(4-fluoro-3-nitrophenyl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885280-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(4-fluoro-3-nitrophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



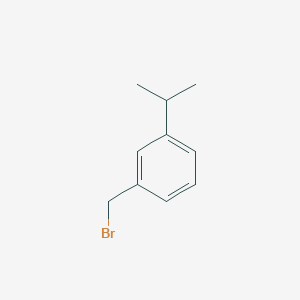

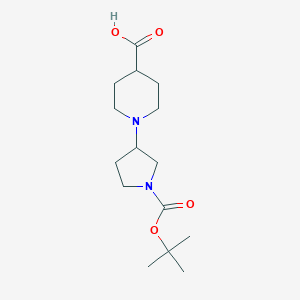

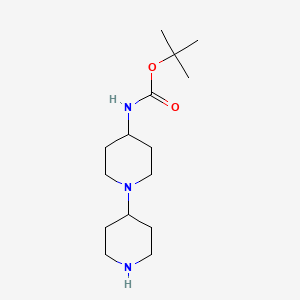
![3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1524629.png)
![tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate](/img/structure/B1524631.png)

